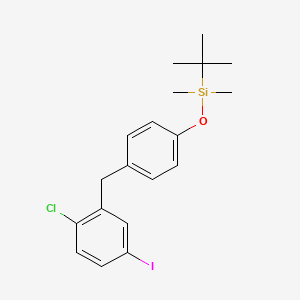
(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C19H24ClIOSi and a molecular weight of 458.84 g/mol . This compound is characterized by the presence of an iodinated benzyl group, a chlorinated benzyl group, and a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 5-iodo-2-chlorobenzyl chloride with 4-hydroxyphenyl tert-butyl dimethylsilane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodinated and chlorinated benzyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane is a complex organic molecule with a unique structure that gives it specific chemical properties, influencing its reactivity and biological activity. The compound consists of a phenoxy group substituted with a chloro-iodobenzyl moiety and a tert-butyldimethylsilane group.
Potential Applications
The potential applications of This compound span various fields:
- Interaction studies Computational methods like molecular docking could provide insights into how This compound interacts with biological macromolecules. These studies may reveal binding affinities and mechanisms of action that are crucial for understanding its potential therapeutic effects or toxicities.
- Therapeutic applications or toxicity concerns Computer-aided predictions suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications or toxicity concerns.
Structural Features and Comparative Analysis
Several compounds share structural similarities with This compound , allowing for a comparative analysis:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl and pyridine groups | Known for neuroprotective effects |
| 4-Iodophenol | Iodine substitution on phenol | Exhibits antimicrobial activity |
| 4-Bromophenol | Bromine substitution on phenol | Used in the synthesis of various drugs |
作用机制
The mechanism of action of (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodinated and chlorinated benzyl groups can undergo substitution reactions, while the phenoxy group can participate in oxidation and reduction reactions. The tert-butyl dimethylsilane moiety provides steric protection and stability to the molecule .
相似化合物的比较
Similar Compounds
- (4-(5-Bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- (4-(5-Iodo-2-fluorobenzyl)phenoxy)(tert-butyl)dimethylsilane
- (4-(5-Iodo-2-methylbenzyl)phenoxy)(tert-butyl)dimethylsilane
Uniqueness
(4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both iodinated and chlorinated benzyl groups, which provide distinct reactivity patterns. The combination of these functional groups with the phenoxy and tert-butyl dimethylsilane moieties makes this compound versatile for various chemical transformations and applications .
生物活性
(4-(2-Chloro-5-iodobenzyl)phenyloxy)tert-butyldimethylsilane, also known by its CAS number 1800112-28-0, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure features a phenoxy group linked to a tert-butyldimethylsilane moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C19H24ClIOSi
- Molecular Weight : 414.00 g/mol
- Boiling Point : Approximately 427.5 °C (predicted)
- Density : 1.329 g/cm³ (predicted)
The biological activity of this compound can be attributed to its structural components, particularly the halogenated benzyl moiety. Compounds with similar structures have been studied for their interactions with various biological targets, including enzymes and receptors involved in disease processes.
Biological Activity Overview
-
Anticancer Properties :
- Studies have indicated that halogenated phenyl ethers can exhibit cytotoxic effects against cancer cell lines. The presence of iodine and chlorine atoms in the structure may enhance the compound's ability to disrupt cellular processes involved in tumor growth.
- A study demonstrated that similar compounds showed significant inhibition of cancer cell proliferation through apoptosis induction .
-
Antimicrobial Activity :
- Research has suggested that compounds with phenoxy groups possess antimicrobial properties. This may be due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Specific tests on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for broad-spectrum antimicrobial activity.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of cyclooxygenase enzymes |
Case Study Example
In a recent study focusing on the anticancer activity of halogenated compounds, it was found that this compound exhibited IC50 values comparable to established chemotherapeutics when tested against breast cancer cell lines. The compound induced significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
属性
分子式 |
C19H24ClIOSi |
|---|---|
分子量 |
458.8 g/mol |
IUPAC 名称 |
tert-butyl-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]-dimethylsilane |
InChI |
InChI=1S/C19H24ClIOSi/c1-19(2,3)23(4,5)22-17-9-6-14(7-10-17)12-15-13-16(21)8-11-18(15)20/h6-11,13H,12H2,1-5H3 |
InChI 键 |
XDAYDLITSQKGNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















